Rubitecan (9-NC) Evades BCRP-Mediated Efflux, Unlike its Active Metabolite 9-AC and Clinical Comparators Irinotecan/Topotecan
In a direct head-to-head comparison using mammalian cells stably transfected with the efflux transporter BCRP, overexpression of wild-type or R482T mutant BCRP conferred significant resistance to 9-aminocamptothecin (9-AC), irinotecan, and topotecan, but notably did NOT confer resistance to Rubitecan (9-NC) [1]. This was corroborated by reduced intracellular accumulation of 9-AC in BCRP-overexpressing cells, whereas 9-NC accumulation remained unaffected [1].
| Evidence Dimension | Cytotoxicity (IC50) in BCRP-overexpressing vs. parental cells |
|---|---|
| Target Compound Data | No change in cytotoxicity; not a substrate for BCRP-mediated efflux. |
| Comparator Or Baseline | 9-AC, irinotecan, and topotecan showed increased IC50 (decreased cytotoxicity) in BCRP-overexpressing cells. |
| Quantified Difference | Qualitative difference: BCRP confers resistance to comparators but not to Rubitecan. |
| Conditions | Mammalian cells stably transfected with wild-type or R482T mutant BCRP constructs. |
Why This Matters
This is a critical differentiator for selecting Rubitecan in research models of drug resistance, as it suggests the parent compound may maintain efficacy in tumors where other camptothecins fail due to BCRP upregulation.
- [1] Rajendra, R., Gounder, M. K., Saleem, A., Schellens, J. H. M., Ross, D. D., Bates, S. E., Sinko, P., & Rubin, E. H. (2003). Differential effects of the breast cancer resistance protein on the cellular accumulation and cytotoxicity of 9-aminocamptothecin and 9-nitrocamptothecin. Cancer Research, 63(12), 3228–3233. View Source
